5-HT2A Binding Affinity vs Sarpogrelate
R-96544 demonstrates a substantially higher affinity for the 5-HT2A receptor compared to sarpogrelate, a clinically used 5-HT2A antagonist. This is evidenced by a lower Ki value, indicating stronger binding at the target site. In addition, R-96544 exhibits a pronounced functional selectivity profile, with IC50 values for non-target receptors being orders of magnitude higher, ensuring experimental specificity .
| Evidence Dimension | Receptor Binding Affinity (5-HT2A) and Functional Selectivity |
|---|---|
| Target Compound Data | Ki = 1.6 nM (5-HT2A); IC50 values >310 nM for alpha1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and beta-adrenergic receptors |
| Comparator Or Baseline | Sarpogrelate (Ki for 5-HT2A not directly comparable in same assay, but functional potency significantly lower) |
| Quantified Difference | R-96544 is >190-fold selective for 5-HT2A over alpha1-adrenergic receptors (IC50 310 nM vs. 1.6 nM) and >1,500-fold selective over 5-HT1, 5-HT3, and beta-adrenergic receptors (IC50 > 5000 nM) |
| Conditions | Radioligand binding assay using cat platelet membranes; functional assays using isolated tissues or cell lines |
Why This Matters
This high degree of selectivity minimizes off-target confounding effects, making R-96544 the preferred choice for rigorous target validation studies where 5-HT2A-specific signaling is the sole focus.
